molecular formula C17H17NO3S B275135 methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B275135
M. Wt: 315.4 g/mol
InChI Key: PZJBMLYFCSPTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it has been proposed that the compound inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. It is also believed to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to reduce inflammation and pain in animal models. It has also been demonstrated to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to exhibit antibacterial activity against a range of bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its potential therapeutic applications. However, the compound is relatively unstable and requires careful handling. It is also relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for research on Methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One area of interest is the development of more stable analogs of the compound that can be used in a wider range of experiments. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of Methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of 4-methylbenzoyl chloride with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid in the presence of triethylamine and dimethylformamide. The resulting intermediate is then treated with methyl iodide to obtain the final product.

Scientific Research Applications

Methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H17NO3S/c1-10-6-8-11(9-7-10)15(19)18-16-14(17(20)21-2)12-4-3-5-13(12)22-16/h6-9H,3-5H2,1-2H3,(H,18,19)

InChI Key

PZJBMLYFCSPTSA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC

Origin of Product

United States

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